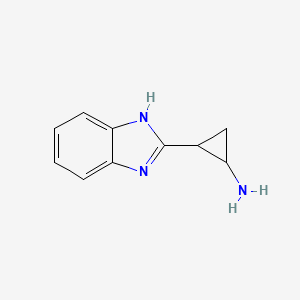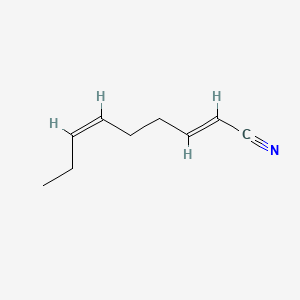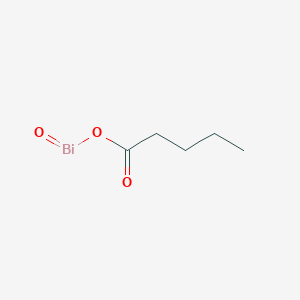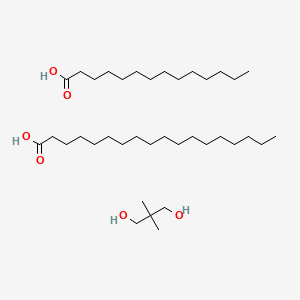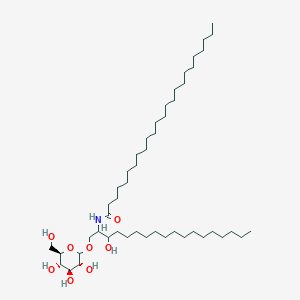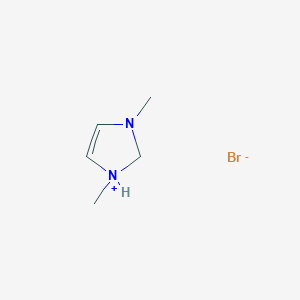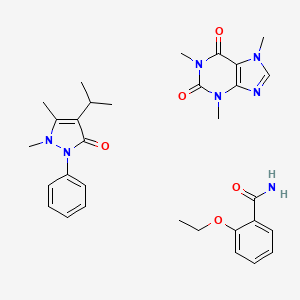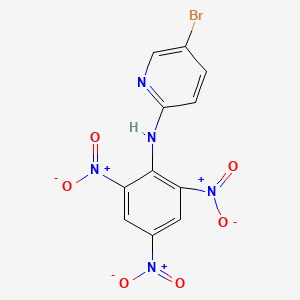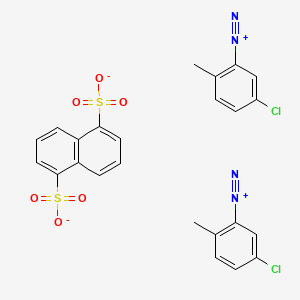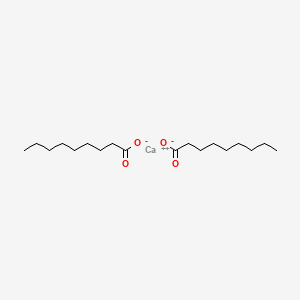
Calcium nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium nonanoate, also known as calcium pelargonate, is a calcium salt of nonanoic acid. It is an anionic surfactant with the molecular formula C18H34CaO4. This compound is known for its excellent emulsifying, dispersing, lubricating, and solubilizing abilities . It is commonly used in various industrial applications, including as a lubricant and emulsifying agent.
Méthodes De Préparation
Calcium nonanoate can be synthesized through a reaction between nonanoic acid and calcium carbonate. The process involves mixing nonanoic acid with calcium carbonate and adding water to the mixture. The reaction is carried out under reflux conditions, followed by filtration and drying to obtain the final product . This method is relatively simple and efficient, making it suitable for industrial production.
Analyse Des Réactions Chimiques
Calcium nonanoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form calcium carbonate and other by-products.
Reduction: This compound can be reduced under specific conditions, although this reaction is less common.
Substitution: this compound can undergo substitution reactions, where the nonanoate group is replaced by other functional groups.
Precipitation: Calcium ions can be precipitated by various anions, such as carbonate, phosphate, and sulfate ions.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Calcium nonanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: this compound is used in studies related to calcium signaling and homeostasis.
Medicine: This compound is explored for its potential use in drug delivery systems and cancer therapy.
Mécanisme D'action
The mechanism of action of calcium nonanoate involves its interaction with calcium ions and other molecular targets. Calcium plays a crucial role in various cellular processes, including signal transduction pathways, muscle contractions, and bone health . This compound can influence these processes by modulating calcium levels and interactions within cells.
Comparaison Avec Des Composés Similaires
Calcium nonanoate can be compared with other calcium salts of fatty acids, such as calcium octanoate and calcium decanoate. These compounds share similar properties, such as emulsifying and lubricating abilities. this compound is unique due to its specific molecular structure and the length of its carbon chain, which influences its solubility and reactivity .
Similar compounds include:
- Calcium octanoate
- Calcium decanoate
- Calcium stearate
These compounds are used in similar applications but may differ in their specific properties and effectiveness.
Propriétés
Numéro CAS |
29813-38-5 |
|---|---|
Formule moléculaire |
C18H34CaO4 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
calcium;nonanoate |
InChI |
InChI=1S/2C9H18O2.Ca/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
QSSGIYRIEKPVTG-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ca+2] |
Numéros CAS associés |
112-05-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)
![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
